molecular formula C10H12BrNO B6158596 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1782575-86-3

5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B6158596
CAS No.: 1782575-86-3
M. Wt: 242.11 g/mol
InChI Key: NCNAMHKERCRSAD-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrNO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of bromine-containing waste products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydroquinoline ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 7-methoxy-1,2,3,4-tetrahydroquinoline derivatives with different substituents at the 5-position.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of de-brominated or modified tetrahydroquinoline derivatives.

Scientific Research Applications

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on neurological pathways and as a precursor for other pharmacologically active compounds.

Mechanism of Action

The exact mechanism of action of 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, which may affect its biological activity and reactivity.

    5-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. These functional groups make it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by bromination and reduction of the resulting intermediate.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "bromine", "sodium borohydride", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of acetic acid and sodium acetate to form 5-methoxy-2-(1-oxoethyl)aniline.", "Step 2: Bromination of 5-methoxy-2-(1-oxoethyl)aniline with bromine in acetic acid to form 5-bromo-2-(1-oxoethyl)aniline.", "Step 3: Reduction of 5-bromo-2-(1-oxoethyl)aniline with sodium borohydride in water to form 5-bromo-2-(1-hydroxyethyl)aniline.", "Step 4: Cyclization of 5-bromo-2-(1-hydroxyethyl)aniline with acetic acid to form 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline." ] }

CAS No.

1782575-86-3

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h5-6,12H,2-4H2,1H3

InChI Key

NCNAMHKERCRSAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCN2)C(=C1)Br

Purity

95

Origin of Product

United States

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